molecular formula C20H30BrNO3 B129931 Atrovent CAS No. 58073-59-9

Atrovent

Cat. No. B129931
CAS RN: 58073-59-9
M. Wt: 412.4 g/mol
InChI Key: LHLMOSXCXGLMMN-CLTUNHJMSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atrovent, also known as ipratropium, is a bronchodilator that relaxes muscles in the airways and increases air flow to the lungs . It is used to prevent bronchospasm, or narrowing airways in the lungs, in people with COPD (chronic obstructive pulmonary disease), including chronic bronchitis and emphysema .


Synthesis Analysis

The synthesis of Atrovent involves complex chemical processes. A study has been conducted to evaluate the physicochemical compatibility and aerosol characteristics of Atrovent when mixed with other inhalation medications . The study involved pH determination, osmolarity measurement, and high-performance liquid chromatography (HPLC) assay of each active ingredient .


Molecular Structure Analysis

The chemical name for ipratropium bromide (as monohydrate) is (1R,3r, 5S,8r)-3-[(RS)-(3-hydroxy-2-phenyl-propanoyl)-oxy]-8-methyl-8-(1-methylethyl)-8-azoniabicyclo[3.2.1]octane bromide monohydrate . The CAS number for ipratropium bromide (as monohydrate) is 66985-17-9 . The molecular formula is C20H30NO3 .


Chemical Reactions Analysis

Atrovent is physiochemically stable when mixed with other inhalation medications such as Ventolin, Bricanyl, Pulmicort, and Fluimucil . No significant variation was found in the pH value, the osmotic pressure, or the active components of admixtures during the testing time .


Physical And Chemical Properties Analysis

Ipratropium bromide is a white or off-white crystalline substance . It is freely soluble in methanol, soluble in water and sparingly soluble in ethanol 96%(v/v) .

Scientific Research Applications

  • Bronchospasmolytic Effects : Atrovent, known chemically as ipratropium bromide, has been studied for its bronchospasmolytic effects. It is effective in bronchial obstruction reversal, showing comparable results to other bronchodilators like salbutamol. These effects are particularly potent in the bronchial region, making Atrovent a valuable treatment option in respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) (Firstater, Mizrachi, & Topilsky, 1981).

  • Impact on Myocardial Reserve in Chronic Obstructive Bronchitis : Atrovent has shown positive effects on myocardial reserve dynamics in patients with chronic obstructive bronchitis. This can be particularly beneficial for patients with incipient forms of heart failure, as it can improve clinical symptoms related to myocardial reserve (Nepriadkina, Khmeleva, & Polivoda, 2001).

  • Nasal Applications : Atrovent has been used effectively for treating symptoms of nasal conditions like vasomotor rhinitis and allergic rhinitis. It has shown significant reduction in the severity and duration of rhinorrhea (nasal discharge), providing relief for patients with these conditions (Knight, Kazim, & Salvatori, 1986).

  • Effect on Pulmonary Ventilation Function : Studies on patients with chronic obstructive bronchitis have demonstrated that Atrovent can lead to a significant improvement in pulmonary ventilation function. This includes an increase in vital capacity, forced expiration volume, and a reduction in respiratory work, thus alleviating symptoms like dyspnea and dry rales (Tetenev & Cherniavskaia, 1989).

  • Compatible Stability with Other Inhalation Medications : Atrovent has been found to be physicochemically compatible when mixed with other inhalation medications like Salbutamol Sulfate and Budesonide. This compatibility is important for the treatment of respiratory diseases, where mixed inhalation solutions are commonly used (Chen et al., 2020).

Safety And Hazards

Atrovent HFA can cause the narrowing of the airways to get worse (paradoxical bronchospasm) which may be life threatening . If this happens, stop taking Atrovent HFA at once and call your doctor or get emergency help . Atrovent HFA may increase eye pressure which may cause or worsen some types of glaucoma .

Future Directions

The use of Atrovent requires specific steps and precautions . It is recommended to use a mouthpiece rather than a face mask with the nebulizer or to close your eyes during use . The inhaler should be primed with 2 test sprays into the air, away from your face, before the first use and whenever the inhaler has not been used in longer than 3 days .

properties

IUPAC Name

(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLMOSXCXGLMMN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipratropii bromidum

CAS RN

58073-59-9, 22254-24-6
Record name (endo,anti)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ipratropium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atrovent
Reactant of Route 2
Atrovent
Reactant of Route 3
Atrovent
Reactant of Route 4
Atrovent
Reactant of Route 5
Atrovent
Reactant of Route 6
Reactant of Route 6
Atrovent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.